molecular formula C24H32N4O B12750910 2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-66-2

2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Katalognummer: B12750910
CAS-Nummer: 85868-66-2
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: PPIBGKOEENAPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound with a unique structure that includes a piperazine ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps, including the formation of the piperazine ring and the attachment of the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-Pyridanamine, 3,4,5,6-tetrahydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- apart from these similar compounds is its unique structure, which includes a piperazine ring and a phenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

85868-66-2

Molekularformel

C24H32N4O

Molekulargewicht

392.5 g/mol

IUPAC-Name

N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C24H32N4O/c1-2-7-22(8-3-1)28-18-16-27(17-19-28)15-6-20-29-23-12-10-21(11-13-23)26-24-9-4-5-14-25-24/h1-3,7-8,10-13H,4-6,9,14-20H2,(H,25,26)

InChI-Schlüssel

PPIBGKOEENAPFP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN=C(C1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.